molecular formula C9H5BrF2N2 B13725407 3-Bromo-6,8-difluoroquinolin-4-amine CAS No. 1065088-58-5

3-Bromo-6,8-difluoroquinolin-4-amine

Cat. No.: B13725407
CAS No.: 1065088-58-5
M. Wt: 259.05 g/mol
InChI Key: YDQSPHUFVKMTTJ-UHFFFAOYSA-N
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Description

3-Bromo-6,8-difluoroquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and fluorine atoms at the 3rd, 6th, and 8th positions, respectively, on the quinoline ring. The presence of these halogen atoms imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,8-difluoroquinolin-4-amine typically involves the reaction of 6-bromo-4-chloroquinoline with 3-(difluoromethyl)aniline. The reaction is carried out under reflux conditions for 16 hours, followed by the addition of Hünig’s base. The resulting mixture is then purified to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis protocols used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6,8-difluoroquinolin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

3-Bromo-6,8-difluoroquinolin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6,8-difluoroquinolin-4-amine is primarily related to its ability to interact with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
  • 5,6,8-Trifluoroquinolines
  • 6-Fluoro-2-cyanoquinolone

Comparison: Compared to other similar compounds, 3-Bromo-6,8-difluoroquinolin-4-amine is unique due to the specific positions of the bromine and fluorine atoms on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1065088-58-5

Molecular Formula

C9H5BrF2N2

Molecular Weight

259.05 g/mol

IUPAC Name

3-bromo-6,8-difluoroquinolin-4-amine

InChI

InChI=1S/C9H5BrF2N2/c10-6-3-14-9-5(8(6)13)1-4(11)2-7(9)12/h1-3H,(H2,13,14)

InChI Key

YDQSPHUFVKMTTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)N)Br)F)F

Origin of Product

United States

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